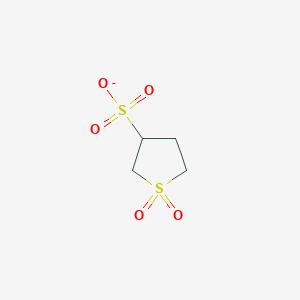

Tetrahydrothiophene-3-sulfonate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfolane, également connu sous le nom de tétrahydrothiophène-3-sulfonate de 1,1-dioxyde, est un composé organosulfuré de formule moléculaire C4H8O2S. C’est un liquide incolore qui est couramment utilisé comme solvant dans l’industrie chimique. Le composé est connu pour sa forte polarité et sa capacité à dissoudre une large gamme de substances, ce qui le rend précieux dans diverses applications industrielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfolane peut être synthétisé par oxydation du tétrahydrothiophène à l’aide de peroxyde d’hydrogène. Cette réaction produit du tétraméthylène sulfoxyde, qui peut ensuite être oxydé davantage pour former le produit final . Les conditions réactionnelles impliquent généralement des basses températures pour l’oxydation initiale et des températures plus élevées pour l’oxydation subséquente.

Méthodes de production industrielle : La production industrielle de sulfolane implique souvent l’utilisation de dioxyde de soufre et de butadiène. Le processus commence par la réaction chélotrope du butadiène avec le dioxyde de soufre pour former du sulfolène, qui est ensuite hydrogéné à l’aide de catalyseurs tels que le nickel de Raney pour produire du sulfolane . Des progrès récents ont amélioré l’efficacité de ce processus en incorporant du peroxyde d’hydrogène et en optimisant les niveaux de pH pendant l’hydrogénation.

Analyse Des Réactions Chimiques

Types de réactions : Le sulfolane subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Il est particulièrement connu pour son rôle de solvant aprotique polaire dans ces réactions .

Réactifs et conditions courants :

Oxydation : Le peroxyde d’hydrogène est couramment utilisé comme agent oxydant.

Réduction : Des catalyseurs tels que le nickel de Raney sont utilisés dans les réactions d’hydrogénation.

Substitution : Divers nucléophiles peuvent réagir avec le sulfolane dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du tétrahydrothiophène produit du tétraméthylène sulfoxyde, qui peut être oxydé davantage en sulfolane .

4. Applications de la recherche scientifique

Le sulfolane a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme solvant dans la synthèse de divers composés organiques et polymères.

Biologie : Sa forte polarité le rend adapté à une utilisation dans des essais et des expériences biologiques.

Médecine : Il est étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments en raison de ses propriétés de solvant.

Applications De Recherche Scientifique

Tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of scientific research applications:

Chemistry: It is used as a solvent in the synthesis of various organic compounds and polymers.

Biology: Its high polarity makes it suitable for use in biological assays and experiments.

Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.

Mécanisme D'action

Le mécanisme d’action du sulfolane implique principalement son rôle de solvant. Sa forte polarité lui permet de dissoudre une large gamme de substances, facilitant ainsi diverses réactions chimiques. Le composé interagit avec des cibles moléculaires par le biais d’interactions dipôle-dipôle et de liaisons hydrogène, améliorant ainsi la solubilité et la réactivité d’autres composés .

Composés similaires :

- Tétraméthylène sulfone

- Sulfolène

- Tétrahydrothiophène dioxyde

Comparaison : Le sulfolane est unique en raison de sa forte polarité et de sa capacité à agir comme un solvant aprotique polaire. Comparé à des composés similaires comme la tétraméthylène sulfone et le sulfolène, il offre une solubilité et une stabilité supérieures dans diverses réactions chimiques .

Comparaison Avec Des Composés Similaires

- Tetramethylene sulfone

- Sulfolene

- Tetrahydrothiophene dioxide

Comparison: Tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its high polarity and ability to act as a polar aprotic solvent. Compared to similar compounds like tetramethylene sulfone and sulfolene, it offers superior solubility and stability in various chemical reactions .

Propriétés

Formule moléculaire |

C4H7O5S2- |

|---|---|

Poids moléculaire |

199.2 g/mol |

Nom IUPAC |

1,1-dioxothiolane-3-sulfonate |

InChI |

InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9)/p-1 |

Clé InChI |

QJJODUDDARIVCQ-UHFFFAOYSA-M |

SMILES canonique |

C1CS(=O)(=O)CC1S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11612602.png)

![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11612617.png)

![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)

![5-bromo-3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11612643.png)

![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)

![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)

![1-[6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612657.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612667.png)

![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612673.png)

![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)

![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)